6-Guanidinohexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of guanidino amino acids, structurally related to Arginine, involves combining alpha- and gamma-amino acid with a guanidinium group in the main chain. These compounds can be synthesized with different protecting groups, yielding luminescent guanidino amino acids signaling carboxylate binding by change of emission intensity (Suhs & König, 2006). Additionally, the synthesis of related compounds involves starting from natural siastatin B, leading to compounds related to zanamivir and oseltamivir, inhibitors of influenza virus neuraminidases (Shitara et al., 2000).
Molecular Structure Analysis
Analysis of molecular and crystal structures of guanidino compounds reveals complexity in the hydrogen bonding network. For instance, isostructural salts of L-arginine analog, (S)-2-amino-3-guanidinopropanoic acid, show a detailed hydrogen bonding pattern, indicating the structural complexity and diversity of guanidino compounds (Rejnhardt & Daszkiewicz, 2020).
Chemical Reactions and Properties
Guanidino compounds participate in a variety of chemical reactions. For example, reactions of 2-guanidino-1-cyclohexanol with ketals and acetals yield N,O-cyclohexylidene derivatives, showcasing the reactivity and potential for synthesis of complex molecules (Takagi et al., 1976).
Scientific Research Applications
1. Animal Husbandry and Muscle Development
6-Guanidinohexanoic acid (GAA) is recognized as a direct precursor of creatine and its phosphorylated derivative phosphocreatine in the body. It's used as a nutritional supplement to promote muscle growth and development, which is particularly beneficial in animal husbandry. Experimental studies have indicated that GAA improves the growth performance of animals and promotes muscle development. It's crucial in improving meat quality in livestock and poultry, highlighting its application prospects in animal husbandry (Yan et al., 2021).
2. Nutritional Supplement and Oxidant-Antioxidant Capacity
GAA is explored as a nutritional additive and its impact on the oxidant-antioxidant system in humans. A study involving healthy men showed that dietary GAA supplementation increased fasting plasma superoxide dismutase, an important antioxidant enzyme. However, it didn't significantly affect other markers in the oxidant-antioxidant system. This suggests potential benefits when GAA is used as a dietary supplement (Ostojić et al., 2015).
3. Creatine Metabolism and Bioenergetics
Research has focused on the effects of GAA on creatine metabolism and safety profiles in humans. Oral administration of GAA leads to a significant increase in serum creatine and creatinine concentrations. These findings are pivotal for understanding how exogenous GAA is metabolized and its potential as a supplement for enhancing creatine availability in humans (Ostojić et al., 2013).
4. Potential in Neurodegenerative Diseases and Brain Creatine Levels
GAA shows promise in increasing brain creatine levels. A study demonstrated that dietary GAA supplementation increased creatine levels in various parts of the human brain. This is significant for potential therapeutic applications in neurodegenerative diseases, brain tumors, or cerebrovascular disease, where restoring cellular bioenergetics is crucial (Ostojić et al., 2017).
5. Decontamination of Chemical Warfare Agents
Research has been conducted on the development of guanidine-functionalized polymers for the decontamination of chemical warfare agents. Guanidine-functionalized nanofibers have shown effectiveness in hydrolyzing toxic organophosphates, demonstrating potential as a material for protecting against chemical warfare agents (Ying et al., 2017).
6. Transport Characteristics at Blood-Brain and Blood-Cerebrospinal Fluid Barriers
GAA's transport characteristics at the blood-brain barrier (BBB) and blood-cerebrospinal fluid barrier (BCSFB) are crucial for understanding its distribution in the brain. Transporters for GAA at these barriers significantly contribute to its cerebral levels, affecting the cerebral distribution of GAA in neurological disorders (Tachikawa & Hosoya, 2011).
7. Cellular Bioenergetics
GAA's role in cellular bioenergetics, particularly its utilization by the creatine kinase enzyme system, has been a subject of study. It serves as a creatine mimetic and is involved in high-energy phosphoryl transfer in the cytosol and mitochondria, though its efficiency compared to creatine varies (Ostojić, 2015).
8. Therapeutic Applications in Gastritis
4-Guanidinobutyric acid, a derivative of GAA, has shown potential in the treatment of gastritis. It exhibited inhibitory effects against gastric lesions, highlighting its anti-Helicobacter pylori action and acid-neutralizing capacity. This suggests its usefulness in treating or protecting against gastritis (Hwang & Jeong, 2012).
Future Directions
properties
IUPAC Name |
6-(diaminomethylideneamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-7(9)10-5-3-1-2-4-6(11)12/h1-5H2,(H,11,12)(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYIDKTTPXCRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216755 | |
Record name | epsilon-Guanidinocaproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Guanidinohexanoic acid | |
CAS RN |
6659-35-4 | |
Record name | 6-[(Aminoiminomethyl)amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6659-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | epsilon-Guanidinocaproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | epsilon-Guanidinocaproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-guanidinohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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